molecular formula C14H16Cl2N2O B7855820 C14H16Cl2N2O

C14H16Cl2N2O

Cat. No.: B7855820
M. Wt: 299.2 g/mol
InChI Key: JOIOHIWHDSITID-UHFFFAOYSA-N
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Description

The compound C₁₄H₁₆Cl₂N₂O corresponds to multiple structurally distinct molecules, including 5-Chloro-8-(piperidin-3-yloxy)quinoline hydrochloride (CAS: 1219979-64-2) and 1-[5-(2,4-dichlorophenoxy)pentyl]-1H-imidazole (Identifier: 5G8). This article focuses on the quinoline-based derivative, which is a hydrochloride salt with a molecular weight of 299.20 g/mol and is classified as an irritant . Its structure comprises a quinoline core substituted with a piperidine-3-yloxy group at the 8-position and a chlorine atom at the 5-position (Figure 1). This compound is primarily utilized in pharmaceutical research, particularly in kinase inhibition studies or as a precursor in organic synthesis .

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O.ClH/c1-18-14-6-5-11(8-13(14)15)9-16-10-12-4-2-3-7-17-12;/h2-8,16H,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIOHIWHDSITID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=CC=N2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Despite sharing the molecular formula C₁₄H₁₆Cl₂N₂O , the following compounds exhibit distinct structural frameworks, physicochemical properties, and applications:

Structural and Functional Differences

5-Chloro-8-(piperidin-3-yloxy)quinoline hydrochloride
  • Structure: Quinoline backbone with a piperidine-oxy substituent.
  • CAS : 1219979-64-2
  • Hazard Class : Irritant .
  • Applications : Investigated for kinase inhibition or antimicrobial activity .
1-[5-(2,4-Dichlorophenoxy)pentyl]-1H-imidazole (5G8)
  • Structure: Dichlorophenoxy group linked via a pentyl chain to an imidazole ring.
  • Identifier : 5G8 (PDBj identifier) .
  • Hazard Class: Not explicitly stated, but structurally similar phenoxy compounds often exhibit environmental toxicity.
  • Applications: Potential use in agrochemicals due to the phenoxy moiety, which is common in herbicides .
MAO-IN-M30 Dihydrochloride
  • Structure : Undisclosed in evidence, but shares the same formula.
  • CAS : 64821-19-8
  • Hazard Class : Danger (H302: Harmful if swallowed; H318: Causes serious eye damage) .
  • Applications: Selective inhibitor of monoamine oxidase (MAO)-A and MAO-B, used in neurological research .

Physicochemical and Hazard Profile Comparison

Compound Molecular Weight (g/mol) Hazard Class Key Structural Features
5-Chloro-8-(piperidin-3-yloxy)quinoline HCl 299.20 Irritant Quinoline-piperidine hybrid
1-[5-(2,4-Dichlorophenoxy)pentyl]-1H-imidazole 299.20 Not specified Phenoxy-imidazole hybrid
MAO-IN-M30 Dihydrochloride 299.20 Danger (H302, H318) MAO inhibitor (exact structure NDA)

Key Observations :

  • Structural Isomerism: All three compounds are structural isomers, differing in backbone (quinoline vs. imidazole vs. undisclosed MAO inhibitor framework).
  • Hazard Profiles: MAO-IN-M30 poses higher toxicity risks (oral and ocular) compared to the quinoline derivative, which is primarily an irritant.
  • Application Divergence: The quinoline derivative and MAO-IN-M30 are used in pharmaceutical research, while the phenoxy-imidazole compound may have agrochemical applications.

Research Findings and Implications

  • Its piperidine moiety enhances bioavailability, a critical factor in drug design.
  • MAO-IN-M30 : Demonstrates dual inhibition of MAO-A/B, making it valuable in studying neurodegenerative diseases like Parkinson’s .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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C14H16Cl2N2O
Reactant of Route 2
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